molecular formula C9H12BrNO B12837263 2-bromo-4-methoxy-N,N-dimethylaniline

2-bromo-4-methoxy-N,N-dimethylaniline

Cat. No.: B12837263
M. Wt: 230.10 g/mol
InChI Key: JZRDLZCKLRYCJQ-UHFFFAOYSA-N
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Description

2-Bromo-4-methoxy-N,N-dimethylaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a bromine atom at the second position, a methoxy group at the fourth position, and two methyl groups attached to the nitrogen atom of the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-methoxy-N,N-dimethylaniline can be achieved through several methods. One common approach involves the bromination of 4-methoxy-N,N-dimethylaniline. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-methoxy-N,N-dimethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or potassium thiolate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a new aniline derivative, while oxidation can produce quinones .

Mechanism of Action

The mechanism of action of 2-bromo-4-methoxy-N,N-dimethylaniline involves its interaction with specific molecular targets. The bromine and methoxy groups can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity. The dimethylamino group can interact with biological receptors or enzymes, modulating their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-methoxy-N,N-dimethylaniline is unique due to the presence of both the bromine and methoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H12BrNO

Molecular Weight

230.10 g/mol

IUPAC Name

2-bromo-4-methoxy-N,N-dimethylaniline

InChI

InChI=1S/C9H12BrNO/c1-11(2)9-5-4-7(12-3)6-8(9)10/h4-6H,1-3H3

InChI Key

JZRDLZCKLRYCJQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(C=C1)OC)Br

Origin of Product

United States

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